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molecular formula C21H26N2O2 B067225 (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester CAS No. 183742-32-7

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Cat. No. B067225
M. Wt: 338.4 g/mol
InChI Key: JCQKPXHKGNJTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

In toluene (250 ml), N,N′-dibenzylethylenediamine (12 ml) and triethylamine (12 ml) were dissolved, followed by the dropwise addition of methyl 3-bromocrotonate (7.0 ml) under ice cooling. The resulting mixture was stirred at room temperature for 24 hours. After the addition of triethylamine (2.0 ml), the resulting mixture was stirred at room temperature for 71 hours. The insoluble matter was filtered off and the filtrate was distilled under reduced pressure. The residue was added with 10% hydrochloric acid (300 ml) and crystals so precipitated were removed by filtration. Ethyl acetate was added to the filtrate. Potassium carbonate was added to the water layer so separated to make it alkaline. Ethyl acetate was added to the resulting mixture. The organic layer so separated was washed with saturated aqueous NaCl solution and dried over anhydrous potassium carbonate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane ethyl acetate=4:1), whereby the title compound (10.7 g, 62%) was obtained.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br/[C:2](/[CH3:8])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[CH2:9]([NH:16][CH2:17][CH2:18][NH:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH2:9]([N:16]1[CH2:17][CH2:18][N:19]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:8][CH:2]1[CH2:3][C:4]([O:6][CH3:7])=[O:5])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
Br\C(=C/C(=O)OC)\C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCNCC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 71 hours
Duration
71 h
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 10% hydrochloric acid (300 ml) and crystals
CUSTOM
Type
CUSTOM
Details
so precipitated
CUSTOM
Type
CUSTOM
Details
were removed by filtration
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the filtrate
ADDITION
Type
ADDITION
Details
Potassium carbonate was added to the water layer
CUSTOM
Type
CUSTOM
Details
so separated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the resulting mixture
CUSTOM
Type
CUSTOM
Details
The organic layer so separated
WASH
Type
WASH
Details
was washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (hexane ethyl acetate=4:1), whereby the title compound (10.7 g, 62%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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